(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
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Overview
Description
The compound “(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The presence of the methoxyphenyl and phenyl groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The compound contains a piperidine ring, a common structural motif in many pharmaceuticals and natural products. It also has methoxyphenyl and phenyl substituents .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the piperidine ring and the aromatic rings in this compound could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Discovery and Development of Novel Compounds
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride is structurally related to various novel compounds synthesized for diverse pharmacological studies. For instance, a study by Westaway et al. (2009) discusses a novel small molecule motilin receptor agonist with promising pharmacokinetic profiles, highlighting the potential for developing new drugs in gastrointestinal applications (Westaway et al., 2009).
Analgesic and Antimicrobial Applications
A compound synthesized by Wissler et al. (2007) is closely related to the structure of (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride. Their study describes the one-pot synthesis of an opioidic compound with pronounced analgesic efficiency (Wissler et al., 2007). Additionally, a study by Harini et al. (2014) explores novel piperidin-4-one oxime esters with antimicrobial potential, indicating the broad spectrum of biological activities these structures can possess (Harini et al., 2014).
Antiarrhythmic and Antihypertensive Effects
Research by Malawska et al. (2002) presents a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride. These compounds exhibited significant antiarrhythmic and antihypertensive activities, offering insights into cardiovascular drug development (Malawska et al., 2002).
Cancer Therapeutics
Compounds structurally related to (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride have been explored for their potential in cancer therapy. For example, a study by Berardi et al. (2005) investigates N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives as probes for selective binding and activity at the sigma(1) receptor, demonstrating antiproliferative activity in cancer cells (Berardi et al., 2005).
Safety And Hazards
Future Directions
properties
CAS RN |
145148-39-6 |
---|---|
Product Name |
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride |
Molecular Formula |
C19H26Cl2N2O |
Molecular Weight |
369.33 |
IUPAC Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 |
InChI Key |
STUCSMJJXNCIOE-FFUVTKDNSA-N |
SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl |
synonyms |
(2S,3S)-1-(2-methoxybenzyl)-2-phenylpiperidin-3-amine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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